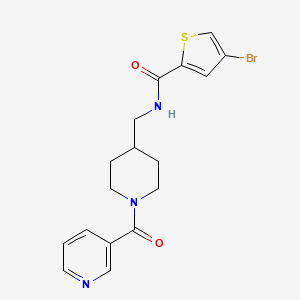

4-bromo-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide

Description

4-bromo-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a bromine atom and a carboxamide group The compound also includes a piperidine ring attached to a nicotinoyl group

Properties

IUPAC Name |

4-bromo-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrN3O2S/c18-14-8-15(24-11-14)16(22)20-9-12-3-6-21(7-4-12)17(23)13-2-1-5-19-10-13/h1-2,5,8,10-12H,3-4,6-7,9H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPAISXJLPKNASC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC(=CS2)Br)C(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide typically involves multiple steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions involving appropriate precursors.

Attachment of the Nicotinoyl Group: The nicotinoyl group is introduced via an acylation reaction using nicotinoyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine and thiophene rings.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiophene derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential : The compound's structure indicates its potential as a pharmacophore for developing drugs targeting neurological and inflammatory conditions. The presence of the nicotinoyl group suggests interactions with nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders, including Alzheimer's disease and schizophrenia .

Kinase Inhibition : Preliminary studies indicate that similar compounds can act as inhibitors of specific kinases involved in cancer progression. For instance, compounds with thiophene moieties have shown promise in inhibiting BCR-ABL kinase, which is crucial in chronic myeloid leukemia (CML) treatment.

Antimicrobial and Anticancer Activities : Research on structurally related compounds has demonstrated antimicrobial and anticancer activities. For example, indole and thiophene derivatives have been associated with antiviral and anticancer effects, suggesting that 4-bromo-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide may exhibit similar properties .

Materials Science Applications

Organic Electronics : The electronic properties of thiophene derivatives make them suitable candidates for applications in organic semiconductors and light-emitting diodes (LEDs). The compound's ability to conduct electricity could be harnessed in the development of organic photovoltaic devices .

Biological Research Applications

Biological Pathway Probing : The compound can serve as a probe for studying nicotinic receptor pathways. Its interactions may provide insights into the mechanisms underlying various biological processes, particularly those related to neurotransmission and receptor signaling.

Case Studies and Experimental Findings

- Kinase Inhibition Studies : A study involving structurally similar thiophene derivatives demonstrated significant inhibitory activity against kinases involved in cancer cell proliferation. The results indicated that modifications to the thiophene ring could enhance selectivity and potency against specific cancer targets .

- Antimicrobial Activity Evaluation : Research evaluating the antimicrobial effects of related compounds revealed promising results against both Gram-positive and Gram-negative bacteria. The methodology included testing against various pathogens using standard antimicrobial susceptibility tests.

- Nicotinic Receptor Interaction Studies : Investigations into the binding affinity of compounds containing piperidine and nicotinoyl groups showed that these compounds could effectively modulate nicotinic receptor activity. This could lead to potential therapeutic applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 4-bromo-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are used in medicinal applications.

Piperidine Derivatives: Compounds such as piperidine-based drugs used in various therapeutic areas.

Uniqueness

4-bromo-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide is unique due to its combined structural features, which offer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in multiple scientific fields.

Biological Activity

4-bromo-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide, identified by its CAS number 1797243-73-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of 408.3 g/mol. Its structural features include a bromine atom and a thiophene ring, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈BrN₃O₂S |

| Molecular Weight | 408.3 g/mol |

| CAS Number | 1797243-73-2 |

The compound exhibits activity as a potential inhibitor of certain kinases, particularly in the context of cancer therapy. Kinase inhibitors are crucial in targeting pathways involved in tumor growth and survival. Research indicates that compounds with similar structures can effectively inhibit the BCR-ABL kinase, which is implicated in chronic myeloid leukemia (CML) .

Anticancer Properties

Studies have shown that compounds structurally related to this compound can induce apoptosis in cancer cells while exhibiting low cytotoxicity to normal cells. For instance, derivatives of piperidine have been noted for their selective activity against various cancer cell lines . The compound's ability to interfere with cell signaling pathways makes it a candidate for further development as an anticancer agent.

Case Study 1: Inhibition of BCR-ABL Kinase

In a study focusing on BCR-ABL inhibitors, compounds similar to this compound demonstrated significant inhibition of cell proliferation in imatinib-resistant K562 cells. These findings suggest that this compound may overcome resistance mechanisms seen in CML treatments .

Case Study 2: Selectivity and Potency

A comparative analysis of various heteroaromatic compounds showed that those containing thiophene rings exhibited enhanced potency against specific cancer types. The selectivity profile indicates that this compound could be optimized for better therapeutic outcomes .

Q & A

Basic: How can the synthesis of 4-bromo-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide be optimized for high yield and purity?

Methodological Answer:

A typical synthesis involves coupling 4-bromothiophene-2-carbonyl chloride with (1-nicotinoylpiperidin-4-yl)methanamine in a polar aprotic solvent like acetonitrile under reflux conditions. Key steps include:

- Reagent stoichiometry: Use equimolar ratios of reactants to minimize side products .

- Purification: Recrystallization from acetonitrile or ethanol yields high-purity crystals. For intermediates, column chromatography with silica gel (e.g., hexane/ethyl acetate gradient) is recommended .

- Yield optimization: Control reaction temperature (70–80°C) and time (1–2 hours) to avoid decomposition. Monitoring via TLC ensures reaction completion .

Advanced: What experimental strategies address discrepancies in solubility data for this compound across different studies?

Methodological Answer:

Discrepancies often arise from solvent polarity, crystallinity, or hydrate formation. To resolve:

- Solvent screening: Test solubility in DMSO, DMF, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy .

- Polymorph analysis: Perform X-ray crystallography (SHELX refinement) to identify hydrate or solvate forms affecting solubility .

- Thermal analysis: DSC/TGA can detect amorphous vs. crystalline phases, which influence solubility profiles .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR/IR: Use H/C NMR in DMSO-d6 to confirm amide bond formation (δ 8.0–8.5 ppm for CONH) and IR for carbonyl stretches (1650–1700 cm) .

- X-ray crystallography: SHELXL refinement resolves molecular geometry, dihedral angles (e.g., thiophene vs. piperidine ring orientation), and hydrogen-bonding networks .

- Mass spectrometry: High-resolution ESI-MS validates molecular weight (±1 ppm error) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?

Methodological Answer:

- Analog synthesis: Modify the bromothiophene or nicotinoylpiperidine moieties via Vilsmeier formylation (for electron-rich positions) or Suzuki coupling (for aryl substitutions) .

- Biological assays: Test analogs against kinase targets (e.g., Src/Abl) using in vitro enzyme inhibition assays (IC determination) and cell-based proliferation assays (e.g., K562 leukemia lines) .

- Computational docking: Use AutoDock or Schrödinger Suite to predict binding modes to nicotinic acetylcholine receptors or kinase domains .

Basic: What are common challenges in crystallizing this compound, and how are they resolved?

Methodological Answer:

- Polymorphism: Screen solvents (e.g., acetonitrile, methanol) at varying temperatures to isolate stable polymorphs .

- Crystal packing issues: Introduce co-crystallizing agents (e.g., carboxylic acids) to stabilize weak C–H⋯O/S interactions .

- Twinned crystals: Use SHELXD for data integration and Olex2 for twin refinement .

Advanced: How can contradictory bioactivity data in enzymatic vs. cellular assays be analyzed?

Methodological Answer:

- Membrane permeability: Measure logP (HPLC) to assess cellular uptake; poor permeability may explain low cellular efficacy despite high enzyme inhibition .

- Metabolic stability: Incubate with liver microsomes to identify rapid degradation (e.g., CYP450-mediated) .

- Off-target effects: Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended targets .

Basic: What protocols ensure reproducibility in synthesizing intermediates like (1-nicotinoylpiperidin-4-yl)methanamine?

Methodological Answer:

- Stepwise synthesis: React piperidin-4-ylmethanamine with nicotinoyl chloride in dichloromethane (0°C, 2 hours), followed by aqueous workup .

- Quality control: Confirm intermediate purity via H NMR (absence of δ 2.5–3.0 ppm piperidine protons) and LC-MS .

Advanced: What strategies validate the compound’s stability under long-term storage conditions?

Methodological Answer:

- Forced degradation: Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor via HPLC for degradation products (e.g., dehalogenation or hydrolysis) .

- Stabilizers: Use amber vials with desiccants (silica gel) and inert atmospheres (N) to prevent oxidation .

Basic: How is the compound’s purity assessed in absence of commercial standards?

Methodological Answer:

- Elemental analysis: Match calculated vs. observed C/H/N values (±0.3% tolerance) .

- Chromatographic methods: Use HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Compare retention times to synthetic references .

Advanced: What interdisciplinary applications exist beyond pharmacology (e.g., materials science)?

Methodological Answer:

- Optoelectronics: Incorporate into conjugated polymers (e.g., poly-thiophenes) via Stille coupling. Characterize conductivity (four-point probe) and bandgap (UV-Vis/Tauc plot) .

- Metal-organic frameworks (MOFs): Use as a linker for Cu(II) or Zn(II) nodes. Analyze porosity via BET surface area measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.